molecular formula C18H25IO5 B5171697 diethyl [5-(4-iodophenoxy)pentyl]malonate

diethyl [5-(4-iodophenoxy)pentyl]malonate

Cat. No. B5171697
M. Wt: 448.3 g/mol
InChI Key: UFMAGHJZMKYOAZ-UHFFFAOYSA-N
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Description

Diethyl [5-(4-iodophenoxy)pentyl]malonate, also known as DIPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPPM is a malonate ester that contains an iodophenyl group and a pentyl chain, which make it an attractive candidate for the development of novel drugs.

Scientific Research Applications

Diethyl [5-(4-iodophenoxy)pentyl]malonate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been studied as a potential inhibitor of fatty acid amide hydrolase, which is an enzyme that plays a key role in the endocannabinoid system. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has been investigated as a potential ligand for the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.

Mechanism of Action

The mechanism of action of diethyl [5-(4-iodophenoxy)pentyl]malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors. For example, diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to inhibit fatty acid amide hydrolase by binding to its active site. This results in an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been shown to bind to the PPARγ receptor, which results in the activation of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to improve glucose and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diethyl [5-(4-iodophenoxy)pentyl]malonate in lab experiments is its high purity and stability. diethyl [5-(4-iodophenoxy)pentyl]malonate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using diethyl [5-(4-iodophenoxy)pentyl]malonate is its low solubility in water, which can make it difficult to administer in vivo. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.

Future Directions

There are a number of future directions for research on diethyl [5-(4-iodophenoxy)pentyl]malonate. One potential area of research is the development of new drugs based on diethyl [5-(4-iodophenoxy)pentyl]malonate. For example, diethyl [5-(4-iodophenoxy)pentyl]malonate could be used as a starting point for the development of new anticancer drugs. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of diethyl [5-(4-iodophenoxy)pentyl]malonate in humans. This could help to determine its safety and efficacy as a potential drug candidate. Finally, further research is needed to fully understand the mechanism of action of diethyl [5-(4-iodophenoxy)pentyl]malonate and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis method of diethyl [5-(4-iodophenoxy)pentyl]malonate involves the reaction of diethyl malonate with 4-iodophenol and 1-bromopentane in the presence of potassium carbonate and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of diethyl [5-(4-iodophenoxy)pentyl]malonate. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMAGHJZMKYOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=C(C=C1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate

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